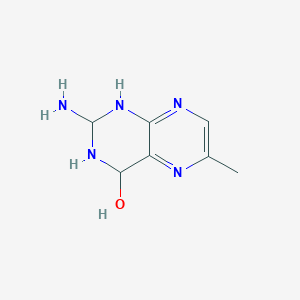![molecular formula C14H17N3O2S B13778657 N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide is a compound that belongs to the class of isoquinoline sulfonamides. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a pyrrolidine ring attached to an isoquinoline moiety through a sulfonamide linkage, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide precursors. One common method includes the use of isoquinoline-5-sulfonyl chloride, which reacts with (2S)-pyrrolidin-2-ylmethanol under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, producing substituted sulfonamides.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an essential bacterial enzyme involved in DNA replication. The compound acts as an allosteric inhibitor of DNA gyrase, binding to a hydrophobic pocket in the GyrA subunit. This binding disrupts the enzyme’s function, leading to the inhibition of bacterial DNA replication and ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide can be compared with other isoquinoline sulfonamides and related compounds:
Propriétés
Formule moléculaire |
C14H17N3O2S |
|---|---|
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
N-[[(2S)-pyrrolidin-2-yl]methyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-10-12-4-2-7-16-12)14-5-1-3-11-9-15-8-6-13(11)14/h1,3,5-6,8-9,12,16-17H,2,4,7,10H2/t12-/m0/s1 |
Clé InChI |
CMAVUZPUJHRVSP-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
SMILES canonique |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


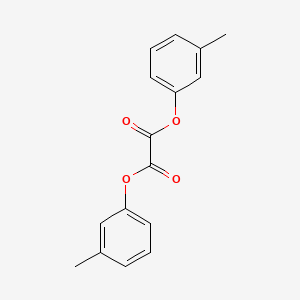
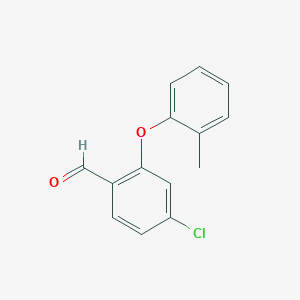
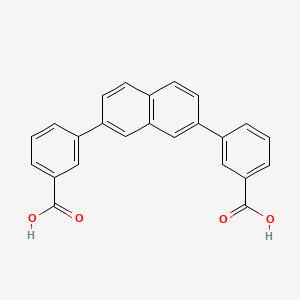
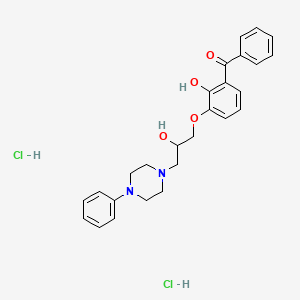
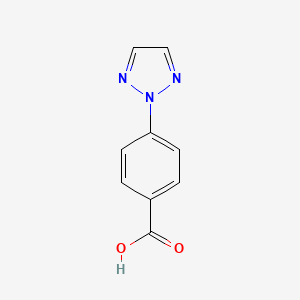


![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
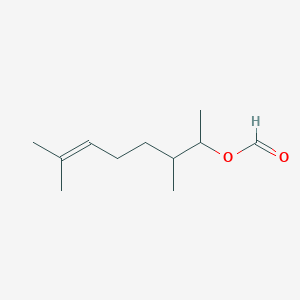
![Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-](/img/structure/B13778630.png)
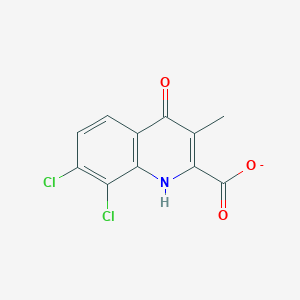
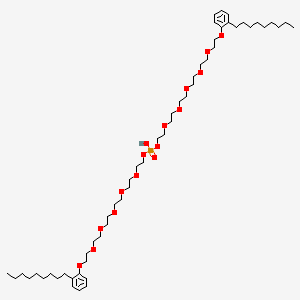
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
